molecular formula C16H15NO3 B6369566 3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261941-49-4

3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6369566
CAS No.: 1261941-49-4
M. Wt: 269.29 g/mol
InChI Key: XBZCJYDXNOWXKX-UHFFFAOYSA-N
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Description

3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes a benzoic acid moiety substituted with an N-ethylaminocarbonyl group

Properties

IUPAC Name

3-[3-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-2-17-15(18)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZCJYDXNOWXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683350
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-49-4
Record name 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrobenzoic acid and ethylamine.

    Reduction: The nitro group of 3-nitrobenzoic acid is reduced to an amine group using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Acylation: The resulting amine is then acylated with ethyl chloroformate to introduce the N-ethylaminocarbonyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid
  • 3-[3-(N-Methylaminocarbonyl)phenyl]benzoic acid
  • 3-[3-(N-Propylaminocarbonyl)phenyl]benzoic acid

Uniqueness

3-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the presence of the N-ethylaminocarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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